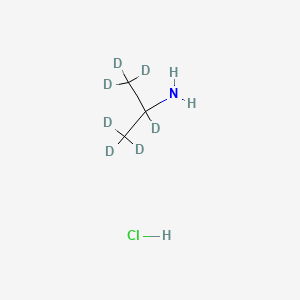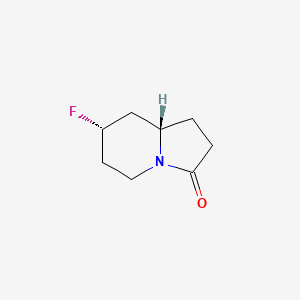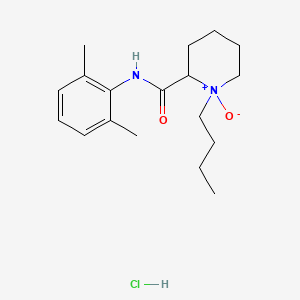
Bupivacaine N-Oxide Hydrochloride Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bupivacaine N-Oxide Hydrochloride Salt is a compound with the molecular formula C18H29ClN2O2 . It is a derivative of Bupivacaine, a local anesthetic widely used in clinical settings . The compound is used in various medical procedures to provide temporary numbness or loss of sensation in a specific area of the body .
Molecular Structure Analysis
The molecular structure of Bupivacaine N-Oxide Hydrochloride Salt includes an aromatic ring, a connecting group which is an amide, and an ionizable amine group . The compound has a molecular weight of 340.9 g/mol .Physical And Chemical Properties Analysis
Bupivacaine N-Oxide Hydrochloride Salt has a molecular weight of 340.9 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 5 .Scientific Research Applications
Synthesis Optimization and Industrial-Scale Production
Bupivacaine N-Oxide Hydrochloride Salt has been used in the optimization and improvement of the synthesis process of levobupivacaine hydrochloride . This includes a comprehensive exploration of critical industrial-scale production details and the development of a novel high-performance liquid chromatography (HPLC) analysis method .
Local Anesthetic
Bupivacaine N-Oxide Hydrochloride Salt has been used as a local anesthetic . The local anesthetic activity was studied in guinea pig and frogs, which revealed the substantial local anesthetic activity of prepared Bupivacaine N-Oxide Hydrochloride Salt .
Antimicrobial Activity
Bupivacaine N-Oxide Hydrochloride Salt has shown enhanced antimicrobial activity against dental implant pathogens . The microbial cell activity was decreased with an increase in Bupivacaine N-Oxide Hydrochloride Salt concentration from 20 to 80 µg/mL .
Dental Care and Therapy
Bupivacaine N-Oxide Hydrochloride Salt could serve as a promising antibacterial material for dental care and therapy . It has been found to inhibit the bacterial growth of Bacillus subtilis, Staphylococcus aureus, Escherichia coli with low toxicity .
Scientific Research and Development
Bupivacaine N-Oxide Hydrochloride Salt is used only for scientific research and development . It is not intended for use in humans or animals .
Graphene Oxide Deoxygenation
Bupivacaine N-Oxide Hydrochloride Salt has been used in the deoxygenation of graphene oxide . This process involves the use of quercetin, which acts as a reducing agent in the presence of Bupivacaine N-Oxide Hydrochloride Salt .
Mechanism of Action
- Additionally, it may bind to prostaglandin E2 receptors (subtype EP1), reducing inflammation and fever .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Safety and Hazards
Bupivacaine N-Oxide Hydrochloride Salt should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin, eyes, or clothing should be avoided, and protective gloves/protective clothing/eye protection/face protection should be worn .
properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)-1-oxidopiperidin-1-ium-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2.ClH/c1-4-5-12-20(22)13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVSYTYTKCADQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+]1(CCCCC1C(=O)NC2=C(C=CC=C2C)C)[O-].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bupivacaine N-Oxide Hydrochloride Salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-4-chloropyrrolo[1,2-B]pyridazine-3-carboxylic acid](/img/structure/B585955.png)
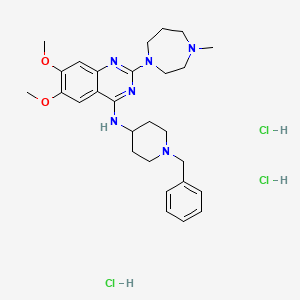
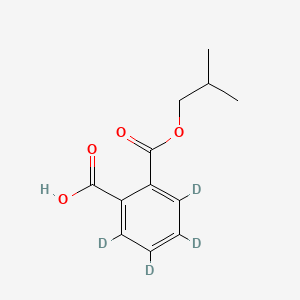
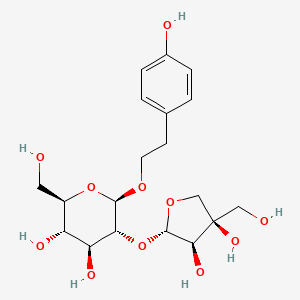
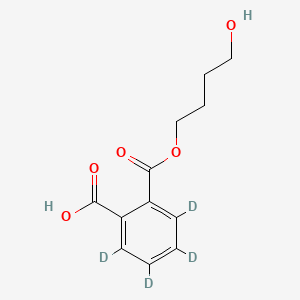

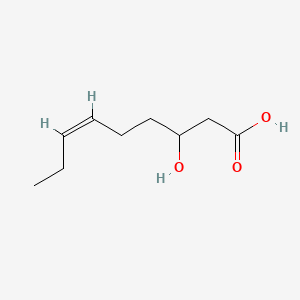

![1,5-Dimethyl-1H-imidazo[4,5-F]quinoline](/img/structure/B585971.png)

